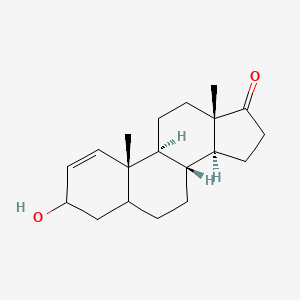

1-Androstene-3b-ol,17-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Androstene-3b-ol,17-one is typically synthesized through various chemical reactions, including cyclization reactions of different substrates, hydrogenation, and chemical transformation of carbonyl protecting groups . The preparation involves multiple steps to ensure the correct structural formation and functional group placement.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered microorganisms, such as Mycobacterium strains, to biosynthetically transform phytosterols into steroidal compounds . This method is efficient and can be scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Androstene-3b-ol,17-one undergoes various chemical reactions, including:

Oxidation: Conversion to 1-androstenedione.

Reduction: Conversion to 1-testosterone.

Substitution: Functional group modifications at different positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various organic reagents depending on the desired functional group.

Major Products:

Oxidation: 1-androstenedione.

Reduction: 1-testosterone.

Substitution: Various derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Scientific Research Applications of 1-Androstene-3b-ol,17-one

This compound, often called 1-Andro, is a steroidal compound recognized for its potential biological activities, especially in sports medicine and hormone replacement therapy. It is a synthetic anabolic steroid related to testosterone, converting into testosterone within the body, thus contributing to its androgenic effects. It is often marketed as a dietary supplement to enhance athletic performance and muscle growth.

Synthesis and Production

This compound is synthesized through various chemical reactions, including cyclization, hydrogenation, and chemical transformation of carbonyl protecting groups. Industrial production often involves using engineered microorganisms like Mycobacterium strains to transform phytosterols into steroidal compounds.

1-Andro exerts its biological effects through conversion to testosterone and other active metabolites. The metabolic pathway involves enzymatic reduction processes that convert 1-Andro into testosterone. The resulting testosterone binds to androgen receptors in various tissues, leading to anabolic effects such as increased protein synthesis and muscle hypertrophy.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry : It serves as a precursor in synthesizing other steroidal compounds.

- Biology : It is studied for its effects on muscle growth and androgenic activity.

- Medicine : It is investigated for potential therapeutic uses in hormone replacement therapy and muscle-wasting conditions.

- Industry : It is utilized in producing dietary supplements aimed at enhancing athletic performance.

Muscle Growth and Performance Enhancement

Research indicates that 1-Andro can significantly enhance muscle growth and athletic performance. One study highlighted that subjects using 1-Andro gained an average of 8.8 lbs of lean muscle compared to a placebo group that gained only 4.6 lbs over the same period. This anabolic effect is attributed to its ability to elevate testosterone levels without the estrogenic effects typical of other anabolic steroids.

Hormonal Effects and Therapeutic Applications

The compound has been investigated for potential therapeutic applications in hormone replacement therapy (HRT). Its ability to raise testosterone levels makes it a candidate for treating conditions related to low testosterone levels in men, such as hypogonadism and muscle-wasting diseases.

Case Studies

A case study monitored metabolic products post-ingestion of 1-Andro, finding significant alterations in urinary steroid profiles, indicating effective metabolism into active androgenic forms. Key metabolites included:

| Metabolite | Description |

|---|---|

| 1-Testosterone | Active form contributing to anabolic effects |

| 1-Androstenedione | Precursor in the testosterone synthesis pathway |

| 3α-Hydroxy-5α-androst-1-en-17-one | Long-term detectable metabolite for abuse screening |

Mécanisme D'action

1-Androstene-3b-ol,17-one exerts its effects by being converted in the body to testosterone and other sex hormones . It acts as an anabolic androgenic steroid, promoting muscle growth and enhancing athletic performance. The compound interacts with androgen receptors, leading to increased protein synthesis and muscle hypertrophy .

Comparaison Avec Des Composés Similaires

4-Androstene-3,17-dione (Androstenedione): A natural steroid hormone and a precursor to testosterone and estrogen.

1,4-Androstadiene-3,17-dione (Androstadienedione): Another steroidal compound used in the synthesis of steroid drugs.

Epiandrosterone: A metabolite of dehydroepiandrosterone with similar androgenic properties.

Uniqueness: 1-Androstene-3b-ol,17-one is unique due to its specific structural configuration, which allows it to be an effective prohormone for 1-testosterone. Its ability to be orally active and its potent anabolic effects make it distinct from other similar compounds .

Activité Biologique

1-Androstene-3b-ol,17-one, commonly referred to as 1-Andro, is a steroidal compound that has garnered attention for its potential biological activities, particularly in the fields of sports medicine and hormone replacement therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic anabolic steroid that is structurally related to testosterone. It is known for its ability to convert into testosterone in the body, which contributes to its androgenic effects. The compound is often marketed as a dietary supplement aimed at enhancing athletic performance and muscle growth.

This compound exerts its biological effects primarily through conversion to testosterone and other active metabolites. The metabolic pathway involves:

- Conversion to Testosterone : Following ingestion, 1-Andro is metabolized into testosterone by enzymatic reduction processes.

- Androgen Receptor Activation : The resulting testosterone binds to androgen receptors in various tissues, leading to anabolic effects such as increased protein synthesis and muscle hypertrophy.

Muscle Growth and Performance Enhancement

Research indicates that this compound can significantly enhance muscle growth and athletic performance. A study highlighted that subjects using 1-Andro gained an average of 8.8 lbs of lean muscle compared to a placebo group that gained only 4.6 lbs over the same period . This anabolic effect is attributed to its ability to elevate testosterone levels without the associated estrogenic effects typical of other anabolic steroids.

Hormonal Effects

The compound has been investigated for its potential therapeutic applications in hormone replacement therapy (HRT). Its ability to raise testosterone levels makes it a candidate for treating conditions related to low testosterone levels in men, such as:

- Hypogonadism

- Muscle-wasting diseases

Case Studies

A notable case study involved the administration of this compound in a controlled setting where metabolic products were monitored post-ingestion. The study found significant alterations in urinary steroid profiles, indicating effective metabolism into active androgenic forms . Key metabolites included:

| Metabolite | Description |

|---|---|

| 1-Testosterone | Active form contributing to anabolic effects |

| 1-Androstenedione | Precursor in the testosterone synthesis pathway |

| 3α-Hydroxy-5α-androst-1-en-17-one | Long-term detectable metabolite for abuse screening |

Safety and Regulatory Considerations

While this compound shows promise for enhancing muscle mass and performance, it also raises concerns regarding safety and legality. It has been classified as an anabolic steroid by various sports organizations and regulatory bodies due to its potential for misuse in competitive sports . Users may face risks associated with hormonal imbalances and potential side effects similar to those seen with traditional anabolic steroids.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12?,13?,14-,15-,16-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMROBVXGSLPAY-OFLQVFCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.